molecular formula C24H21ClN4O3S B14133127 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B14133127
M. Wt: 481.0 g/mol
InChI Key: IKLIRLSDWGBLRY-UHFFFAOYSA-N
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Description

2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, a phenyl group, and a dimethoxyphenyl acetamide moiety

Preparation Methods

The synthesis of 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the chlorophenyl and phenyl groups, and finally, the attachment of the dimethoxyphenyl acetamide moiety. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and purity .

Chemical Reactions Analysis

2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and the chlorophenyl group are believed to play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

When compared to other triazole derivatives, 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:

  • 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
  • 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

These compounds share the triazole core but differ in the substituents attached to the triazole ring and the acetamide moiety, which can influence their chemical reactivity and biological activity .

Properties

Molecular Formula

C24H21ClN4O3S

Molecular Weight

481.0 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O3S/c1-31-20-12-18(13-21(14-20)32-2)26-22(30)15-33-24-28-27-23(16-7-6-8-17(25)11-16)29(24)19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

IKLIRLSDWGBLRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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